molecular formula C14H8ClF3O2 B1463872 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261786-21-3

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B1463872
CAS No.: 1261786-21-3
M. Wt: 300.66 g/mol
InChI Key: VEJUIMJALZMFCC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Classification

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is registered in the Chemical Abstracts Service (CAS) database under the number 1261786-21-3. This unique identifier confirms its recognition in the chemical literature and regulatory databases. The compound is also indexed in the Molecular Design Limited (MDL) Information Systems database with the reference number MFCD18321746.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name accurately describes the molecular architecture, highlighting key structural features: the benzoic acid core, the chlorine substituent at position 6, and the 2-trifluoromethylphenyl group attached at position 2 of the benzoic acid ring. This nomenclature provides essential information for unambiguous identification and classification of the compound within organic chemistry frameworks.

Table 1: Identification Parameters of this compound

Parameter Value
CAS Registry Number 1261786-21-3
MDL Reference Number MFCD18321746
Systematic Name This compound

Properties

IUPAC Name

2-chloro-6-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJUIMJALZMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691133
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261786-21-3
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of substituted benzoic acids with chloro and trifluoromethyl groups generally involves:

This approach is supported by patent CN103012122A, which details the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid using tert-butyl lithium for lithiation followed by carboxylation with dry ice.

Detailed Preparation Method Based on Organolithium Carboxylation

Step Reagents & Conditions Description
1. Lithiation p-chlorobenzotrifluoride, Tetramethylethylenediamine (TMEDA), tert-butyl lithium, organic solvent (e.g., tetrahydrofuran) Dissolve p-chlorobenzotrifluoride and TMEDA in an organic solvent. Add tert-butyl lithium dropwise under stirring at low temperature to form the lithium salt intermediate. Stir for ≥1 hour to complete lithiation.
2. Carboxylation Dry ice (solid CO2), stirring at 0–20 °C Slowly add the organolithium solution to dry ice, stirring for 30–60 minutes to allow carboxylation. Remove excess dry ice by volatilization.
3. Acidification Aqueous hydrochloric acid (3–8 mol/L), pH adjustment to 3–4 Adjust the pH of the reaction mixture with aqueous HCl to precipitate the benzoic acid derivative.
4. Work-up Vacuum distillation to remove organic solvents, addition of water, filtration, washing, drying Remove solvents under reduced pressure, add water to precipitate the product, filter, wash, and dry to obtain crude 2-chloro-5-(trifluoromethyl)benzoic acid.
5. Purification Recrystallization from hexane or other suitable solvents Dissolve crude product in hexane and recrystallize to obtain pure acid.

This method yields high purity benzoic acid derivatives and can be adapted for positional isomers such as 6-chloro-2-(2-trifluoromethylphenyl)benzoic acid by selecting the appropriate chloro-trifluoromethylbenzene precursor.

Alternative Synthetic Routes and Considerations

  • Halogenation and trifluoromethylation sequences: Starting from benzoic acid or related intermediates, selective chlorination and trifluoromethylation can be performed, but regioselectivity is often challenging.

  • Transition metal-catalyzed cross-coupling: Suzuki or Negishi coupling of 6-chlorobenzoic acid derivatives with 2-trifluoromethylphenyl boronic acids or equivalents can be employed to construct the biphenyl structure with desired substitution.

  • Hydrolysis of nitrile precursors: For related compounds like 6-chloro-2-mercaptobenzoic acid, nitrile intermediates undergo sulfo- and hydrolysis reactions under autoclave conditions, which could be adapted for benzoic acid derivatives.

Research Findings and Optimization Notes

  • The use of tert-butyl lithium as the lithiation agent is preferred due to its strong base strength and ability to generate the organolithium intermediate efficiently at low temperatures.

  • TMEDA acts as a chelating ligand to stabilize the organolithium intermediate, improving yield and selectivity.

  • Maintaining reaction temperatures between 0–20 °C during carboxylation is critical to control side reactions and maximize product yield.

  • Acidification to pH 3–4 ensures optimal precipitation of the carboxylic acid without excessive decomposition or side product formation.

  • Vacuum distillation and recrystallization steps are essential for removing residual solvents and impurities, yielding a high-purity product suitable for further application.

Summary Table of Key Parameters in Organolithium Carboxylation Method

Parameter Typical Value/Range Effect on Synthesis
Organolithium reagent tert-butyl lithium Efficient lithiation of chloro-trifluoromethylbenzene
Solvent Tetrahydrofuran (THF) Good solubility and stability of intermediates
Temperature (lithiation) 0 to -78 °C (commonly -20 °C) Controls lithiation rate and selectivity
Temperature (carboxylation) 0 to 20 °C Ensures controlled reaction with dry ice
Acidification pH 3 to 4 Optimal for precipitation of benzoic acid
Purification solvent Hexane Effective recrystallization solvent
Reaction time Lithiation ≥1 hour; Carboxylation 30–60 min Ensures complete conversion

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups at the ortho or para positions of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions, respectively.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of nitro, sulfonic acid, and other functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid serves as a crucial building block in the synthesis of more complex chemical entities. Its structural features facilitate the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Application Description
Organic SynthesisUsed in the synthesis of various derivatives for pharmaceutical research.
Medicinal ChemistryActs as an intermediate in the development of new therapeutic agents.

Biological Research

Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its unique structure allows researchers to investigate its effects on various biological pathways.

Case Study: Enzyme Interaction
In research focusing on enzyme inhibition, derivatives of this compound have demonstrated significant interactions with specific enzymes involved in metabolic pathways. This interaction can lead to insights into disease mechanisms and potential therapeutic targets.

Medicinal Applications

Therapeutic Properties
Recent studies have explored the anti-inflammatory and anticancer activities of this compound. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Therapeutic Area Potential Effect
Anti-inflammatoryModulation of inflammatory pathways.
AnticancerInhibition of cancer cell proliferation through enzyme interaction.

Case Study: Cancer Cell Lines
In a study investigating the anti-proliferative effects against various cancer cell lines, derivatives of this compound showed promising results, indicating its potential as a therapeutic agent in oncology. The mechanism involved modulation of key signaling pathways that regulate cell growth and survival.

Industrial Applications

Agrochemicals and Specialty Chemicals
The compound is also employed in the development of agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides. Additionally, it finds applications in specialty chemicals used across various industries.

Industry Application
AgrochemicalsDevelopment of effective pesticides/herbicides.
Specialty ChemicalsUtilized in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism by which 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can interact with molecular targets such as enzymes or receptors, altering their activity. The exact molecular pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Physicochemical Properties and Extraction Efficiency

Benzoic acid derivatives exhibit varying extraction efficiencies based on their substituents. Studies on emulsion liquid membrane (ELM) systems show that simple benzoic acid and phenol are extracted more rapidly than acetic acid due to higher distribution coefficients (m) arising from their solubility in membrane phases . However, the lipophilic nature of -CF₃ could enhance membrane phase partitioning, offsetting solubility limitations .

Table 1: Comparative Extraction Properties

Compound Distribution Coefficient (m) Effective Diffusivity
Benzoic acid High (e.g., 98% in <5 min) 1.0 (reference)
Acetic acid Low 0.5–0.7
6-Chloro-2-(2-CF₃-phenyl)BA* Moderate (estimated) 0.6–0.8 (predicted)

*BA: Benzoic acid; data extrapolated from .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) and cross-factor JB in predicting acute toxicity (LD₅₀). Substituents like -Cl and -CF₃ influence these indices by altering electron density and steric effects. For example, chloro groups increase 0JA (zero-order connectivity), correlating with higher toxicity, while -CF₃ may elevate 1JA (first-order connectivity) due to branching . However, the compound’s exact LD₅₀ remains unstudied; extrapolation from QSTR models suggests moderate toxicity compared to hydroxylated derivatives like 3,4-dihydroxybenzoic acid, which exhibit lower toxicity due to hydrophilic interactions .

Biosensor Recognition

A yeast-based biosensor for benzoic acid derivatives (sBAD) showed promiscuity dependent on substituent position: para > ortho > meta . The 2-trifluoromethylphenyl group in 6-chloro-2-(2-CF₃-phenyl)benzoic acid occupies the ortho position, likely reducing biosensor sensitivity compared to para-substituted analogs like p-aminobenzoic acid (pABA).

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic, caffeic acid) demonstrate superior antioxidant activity compared to benzoic acid derivatives due to resonance stabilization of radicals via conjugated double bonds .

Metal Complexation Behavior

Benzoic acid derivatives form complexes with lanthanides, influenced by substituent electronic effects. Chloro and trifluoromethyl groups reduce electron density on the carboxylate, weakening metal coordination compared to hydroxylated derivatives (e.g., 3,4,5-trihydroxybenzoic acid) . This property may limit its use in luminescent or magnetic materials reliant on strong lanthanide-chelate interactions .

Structural Analogues

  • 2-Chloro-6-(trifluoromethyl)benzamide (CAS 916420-45-6) : The amide group replaces the carboxylic acid, reducing acidity and altering pharmacokinetic properties .

Table 2: Structural and Functional Comparison

Compound Substituents Key Properties
6-Chloro-2-(2-CF₃-phenyl)benzoic acid -Cl, -CF₃ (ortho) High lipophilicity, moderate toxicity
Benzoic acid None High solubility, low toxicity
3,4-Dihydroxybenzoic acid -OH (meta, para) Antioxidant, low LD₅₀
6-Chloro-2-(3-SO₂NHMe-phenyl)BA -Cl, -SO₂NHMe (meta) Enhanced solubility, bioactivity

Biological Activity

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique molecular structure, characterized by the presence of chlorine and trifluoromethyl groups, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C15_{15}H11_{11}ClF3_3O2_2
  • Molecular Weight : 319.7 g/mol
  • Functional Groups : Carboxylic acid, chloro, and trifluoromethyl substituents.

The presence of these functional groups is critical for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity, which may modulate the activity of various biological pathways. This interaction is significant in studies related to enzyme inhibition and protein-ligand interactions .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown promising activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL, suggesting that this compound may possess comparable efficacy .

CompoundMIC (µg/mL)Target Strain
This compoundTBDTBD
Trifluoromethyl derivative0.5S. aureus
Bromo derivative0.25MRSA

Anti-Cancer Activity

Preliminary studies suggest that the compound may exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For example, compounds with structural similarities have shown inhibitory effects on the VEGFR-2 kinase, which is crucial for angiogenesis in tumors. The IC50_{50} values for related compounds have been reported in the range of 0.1 to 10 µM against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .

CompoundIC50_{50} (µM)Cancer Cell Line
This compoundTBDTBD
Compound from similar series0.20HL-60
Compound from similar series6.62HCT-15

Case Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of various benzoic acid derivatives on PI3Kα, a critical enzyme in cancer signaling pathways. The results showed significant inhibition at concentrations as low as 0.5 µM, suggesting that similar compounds could be effective against colorectal cancer cell lines .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of a series of chlorinated benzoic acids. The study found that modifications at the ortho position significantly enhanced activity against Gram-positive bacteria, providing insights into structure-activity relationships (SAR) .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 6-chloro-2-bromobenzoic acid) and 2-trifluoromethylphenylboronic acid. Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in a DMF/H₂O solvent mixture at 80–100°C are typical . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and inert atmosphere. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Contaminants like unreacted boronic acid or dehalogenated byproducts should be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC : C18 column, acetonitrile/water (0.1% formic acid) gradient elution to assess purity (>98% area under the curve).
  • NMR : Confirm substitution patterns via ¹H/¹³C NMR. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR, while the chloro substituent affects aromatic proton splitting .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion) validates molecular weight. Compare fragmentation patterns with NIST reference data for halogenated benzoic acids .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in DMSO, methanol, and aqueous buffers (pH 2–10) reveal limited aqueous solubility (<1 mg/mL at pH 7), necessitating DMSO stock solutions for biological assays. Stability studies (25°C vs. 4°C) monitored via HPLC over 72 hours show degradation <5% in DMSO but up to 15% in aqueous buffers at pH >8 due to esterification or decarboxylation. Store at -20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic influence of the trifluoromethyl group affect regioselectivity in further functionalization?

  • Methodological Answer : Computational modeling (DFT, Gaussian09) predicts electron-withdrawing effects of the trifluoromethyl group, directing electrophilic substitution to the para position of the benzoic acid core. Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant para-nitro product formation (confirmed by X-ray crystallography). Competitive pathways (e.g., ortho attack) are minimized due to steric hindrance from the trifluoromethyl group .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from solubility or membrane permeability issues. Use orthogonal assays:
  • Surface Plasmon Resonance (SPR) : Direct binding affinity measurements.
  • Metabolic Stability Tests : Microsomal incubation (human liver microsomes) to assess compound half-life.
  • Confocal Microscopy : Fluorescently tagged derivatives track cellular uptake. Adjust assay buffers with cyclodextrin or Tween-80 to improve solubility .

Q. How can crystallographic data improve understanding of its interaction with biological targets?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion (PEG 3350 precipitant). X-ray diffraction (1.5–2.0 Å resolution) reveals hydrogen bonding between the carboxylic acid group and active-site lysine residues. Trifluoromethyl groups often occupy hydrophobic pockets, confirmed by B-factor analysis in PyMOL .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid
Reactant of Route 2
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6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid

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